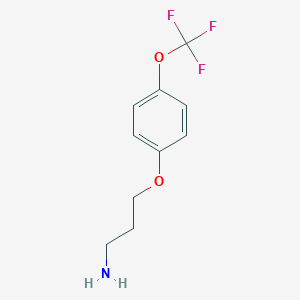

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .

Molecular Structure Analysis

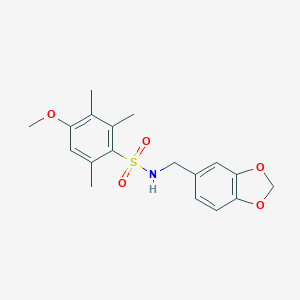

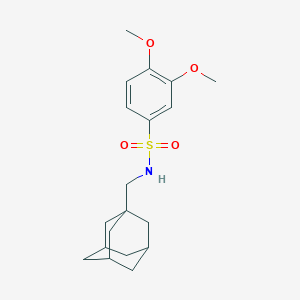

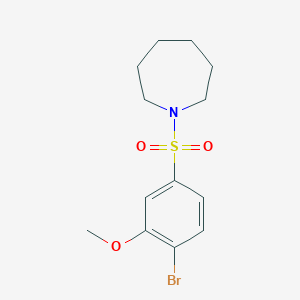

The molecular structure of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a derivative of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .Aplicaciones Científicas De Investigación

Medicine: Antidepressant Drug Synthesis

“3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” is a key intermediate in the synthesis of fluoxetine , a widely used antidepressant . Fluoxetine functions by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The trifluoromethyl group in the compound contributes to the drug’s pharmacokinetic stability and lipophilicity, enhancing its therapeutic efficacy .

Agriculture: Pesticide Development

In agriculture, this compound’s derivatives could be explored for developing novel pesticides. The trifluoromethoxy group may confer enhanced biological activity and environmental stability, making it a potential candidate for pest control research .

Materials Science: Fluorinated Polymers

The incorporation of “3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” into polymers can result in materials with improved properties. Fluorinated polymers are known for their high resistance to solvents, acids, and bases, as well as their thermal stability. This makes them suitable for use in harsh chemical environments .

Environmental Science: Tracer Studies

Due to its distinctive trifluoromethyl group, this compound can be used as a tracer or tag in environmental studies to track the movement and distribution of organic molecules in ecosystems .

Biochemistry: Protein Interaction Studies

In biochemistry, the compound can be used to modify proteins or peptides, introducing a fluorinated moiety that can be detected using ^19F NMR spectroscopy. This allows for the study of protein interactions and dynamics at a molecular level .

Pharmacology: Drug Metabolism Research

The trifluoromethyl group is a common feature in many pharmaceuticals. Studying the metabolism of “3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine” can provide insights into the metabolic pathways and potential biotransformations of drugs containing similar structural motifs .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFSJWOKLUNXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618610 |

Source

|

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine | |

CAS RN |

189876-53-7 |

Source

|

| Record name | 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)